molecular formula C23H20N4 B2703183 7-methyl-3-(1-phenylethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile CAS No. 868153-10-0

7-methyl-3-(1-phenylethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

Cat. No.: B2703183
CAS No.: 868153-10-0
M. Wt: 352.441
InChI Key: AEOYRDWIWWOEIY-UHFFFAOYSA-N
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Description

This compound is a nitrogen-rich polycyclic heterocycle featuring a tetracyclic core with three nitrogen atoms, a methyl group at position 7, a 1-phenylethyl substituent at position 3, and a cyano group at position 6. Its rigid tetracyclic framework (7.7.0.0²,⁶.0¹¹,¹⁶) imparts unique steric and electronic properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., organic semiconductors) .

Properties

IUPAC Name

7-methyl-3-(1-phenylethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4/c1-15-18-12-13-26(16(2)17-8-4-3-5-9-17)23(18)27-21-11-7-6-10-20(21)25-22(27)19(15)14-24/h3-11,16H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOYRDWIWWOEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C(C)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(1-phenylethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the phenylethyl group is introduced to the triazine ring.

    Formation of the Tetracyclic Structure: This involves a series of cyclization reactions, often under high-temperature conditions, to form the tetracyclic core.

    Introduction of the Methyl and Carbonitrile Groups: These groups are typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(1-phenylethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-methyl-3-(1-phenylethyl)-1,3,10-triazatetracyclo[77002,6

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving complex molecular interactions.

Mechanism of Action

The mechanism of action of 7-methyl-3-(1-phenylethyl)-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of fused heterocycles, sharing structural motifs with carbazoles, spiro compounds, and benzothiazole derivatives. Below is a comparative analysis with key analogues:

Compound Molecular Formula Key Substituents Molecular Weight Melting Point Key Properties/Applications
Target Compound C₂₄H₂₁N₅ 7-methyl, 3-(1-phenylethyl), 8-cyano 391.47 g/mol Not reported Potential kinase inhibition, photostability
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) [] C₂₅H₂₀FN₃O₃ 3-nitro, 6-(2’-fluoro-5’-methoxyphenyl) 453.44 g/mol 240°C Fluorescent probes, antitumor activity
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione [] Variable (R = substituent) Spirocyclic core, benzothiazole, dimethylamino ~500–600 g/mol 160–200°C Sensor materials, metal ion detection
13-Methoxy-5,5,8-trimethyl-6-oxa-17-azatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1,3,7,9,11(16),12,14-heptaene [] C₂₂H₂₂N₂O₂ Methoxy, fused tetracyclic system 358.43 g/mol Not reported Antiviral activity, structural rigidity

Key Comparative Insights:

Electronic Effects: The target compound’s cyano group provides stronger electron-withdrawing character compared to the nitro group in 7b (), which may enhance its stability under UV light or in redox environments .

Synthetic Complexity :

  • The tetracyclic core of the target compound likely requires multi-step synthesis involving cyclization and Suzuki-Miyaura coupling, akin to carbazole derivatives in .
  • In contrast, spirocyclic compounds () often employ condensation reactions with 2-oxa-spiro[3.4]octane-1,3-dione, offering modular substituent incorporation .

Thermal Stability :

  • The target compound’s melting point is unreported, but analogues like 7b (240°C) and spiro compounds (160–200°C) suggest that fused heterocycles generally exhibit high thermal stability due to rigid frameworks .

Biological Relevance: Carbazole derivatives (e.g., 7b) show antitumor activity, while benzothiazole-containing spiro compounds () are explored as sensors. The target compound’s cyano and phenylethyl groups may position it as a kinase inhibitor, though experimental validation is needed .

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of tricyclic compounds characterized by a unique bicyclic structure that includes nitrogen atoms. Its chemical formula can be represented as follows:

  • Molecular Formula : C₁₉H₁₈N₄
  • Molecular Weight : 314.38 g/mol

The structural complexity of this compound suggests potential interactions with biological systems, particularly in the context of medicinal chemistry.

Cytotoxicity

Recent studies have shown that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, a related series of compounds demonstrated in vitro cytotoxic activity against five human tumor cell lines, indicating that structural modifications can influence biological efficacy .

While specific mechanisms for this compound are not yet fully elucidated, compounds with similar tricyclic structures often interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the triazole ring may also enhance binding affinity to biological targets, potentially acting as an inhibitor of specific enzymes or receptors involved in tumor progression.

Case Studies

  • In Vitro Studies : Research has indicated that derivatives of tricyclic compounds show varying degrees of cytotoxicity based on structural modifications. For example, modifications at the nitrogen positions or substituents on the aromatic rings can significantly enhance or reduce activity.
  • Comparative Analysis : A comparative study involving related compounds revealed that those with additional functional groups exhibited increased potency against specific cancer types. This indicates that further exploration into the structure-activity relationship (SAR) is critical for optimizing therapeutic efficacy.

Data Table

Compound NameStructure TypeCytotoxicity (IC50)Target
Compound ATricyclic15 µMCancer Cell Line 1
Compound BTricyclic8 µMCancer Cell Line 2
7-methyl-3-(1-phenylethyl)-1,3,10-triazatetracyclo... TricyclicTBDTBD

Note: TBD indicates that specific data for the compound is still under investigation.

Q & A

Q. What are the primary synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of polycyclic nitrogen-containing compounds often involves multi-step cyclization reactions. For example, spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) can react with substituted amines or benzothiazole derivatives under reflux conditions in aprotic solvents like DMF or THF . Optimization may include adjusting stoichiometric ratios, temperature gradients (e.g., 80–120°C), and catalysts such as tetrabutylammonium bromide for electrochemical synthesis . Yields are typically validated via HPLC and elemental analysis.

Q. How can spectroscopic techniques (e.g., IR, NMR, UV-Vis) be employed to confirm the structural integrity of this compound?

  • IR spectroscopy : Identify characteristic stretches for nitrile (C≡N, ~2200 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to resolve signals for the phenylethyl group (δ 7.2–7.4 ppm for aromatic protons; δ 35–45 ppm for quaternary carbons) and methyl substituents (δ 1.2–1.5 ppm) .
  • UV-Vis : Monitor π→π* transitions in the tetracyclic core (λmax ~250–300 nm) .

Q. What role do the methyl and phenylethyl substituents play in stabilizing the tetracyclic framework?

The methyl group enhances steric hindrance, reducing conformational flexibility, while the phenylethyl moiety introduces π-stacking interactions that stabilize crystal packing . Computational studies (e.g., DFT) can quantify these effects by comparing bond angles and torsional strains in substituted vs. unsubstituted analogs .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization steps be elucidated, particularly when intermediates are unstable?

Mechanistic studies require trapping transient intermediates using low-temperature techniques (e.g., –78°C in THF) or stabilizing agents like crown ethers. Isotopic labeling (e.g., ¹⁵N or ²H) paired with mass spectrometry can track atom migration during cyclization . For example, deuterated phenylethyl groups can clarify whether C–N bond formation proceeds via radical or ionic pathways .

Q. What computational methods are most effective for predicting the compound’s reactivity and regioselectivity in novel reactions?

Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) can model transition states and activation energies for key steps like [3+2] cycloadditions. Machine learning algorithms (e.g., neural networks trained on reaction databases) may predict optimal solvents or catalysts by correlating electronic parameters (e.g., HOMO-LUMO gaps) with experimental outcomes .

Q. How should researchers address contradictions in crystallographic data versus solution-phase structural models?

Single-crystal X-ray diffraction provides definitive solid-state geometry, but solution-phase deviations (e.g., dynamic puckering) may arise due to solvent effects. Compare crystallographic bond lengths (e.g., C–N: ~1.47 Å) with NMR-derived NOE correlations to assess conformational flexibility . Molecular dynamics simulations (AMBER/OPLS) can further reconcile discrepancies .

Q. What strategies mitigate byproduct formation during functionalization of the carbonitrile group?

Protect the nitrile group with trimethylsilyl chloride before introducing electrophiles. Alternatively, employ selective catalysts (e.g., Pd/Cu in Sonogashira coupling) to minimize hydrolysis or reduction side reactions. Monitor reaction progress via TLC with UV quenching at 254 nm .

Methodological Considerations

Q. How can researchers design experiments to probe the compound’s potential bioactivity without commercial assay kits?

  • In silico docking : Use AutoDock Vina to predict binding affinities for targets like kinase enzymes.
  • In vitro testing : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase) with UV-Vis kinetic monitoring .
  • Toxicity screening : Employ zebrafish embryos or C. elegans models to assess acute toxicity (LC₅₀) and developmental impacts .

Q. What analytical workflows are recommended for resolving overlapping signals in complex NMR spectra?

Use 2D techniques (HSQC, HMBC) to assign coupled protons and carbons. For example, HMBC correlations between the methyl group (δ 1.5 ppm) and adjacent nitrogen atoms can confirm connectivity in crowded regions. Paramagnetic relaxation agents (e.g., Cr(acac)₃) may enhance resolution of aromatic protons .

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